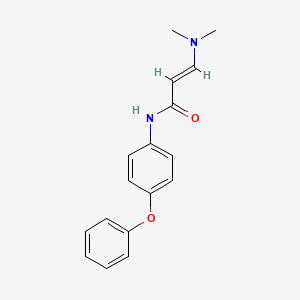

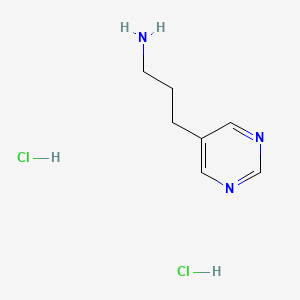

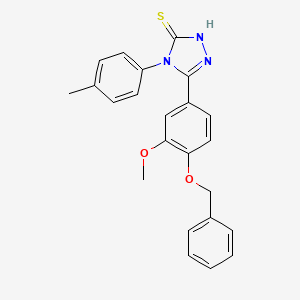

![molecular formula C13H10FN5O2 B2976095 2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide CAS No. 1087790-55-3](/img/structure/B2976095.png)

2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide" is an intricate chemical entity. Its structure contains a mix of fluorophenyl, oxo, pyrazolo, triazin, and acetamide groups, which makes it potentially significant in various fields of chemistry and biochemistry. This complexity may translate to various functionalities and applications.

作用机制

Target of Action

The primary target of 2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is the Casein Kinase 2 (CSNK2), a host kinase which plays a key role in replication of β-coronaviruses .

Mode of Action

The compound interacts with CSNK2 by substituting a key amide group for CSNK2 binding present in many potent pyrazolo[1,5-a]pyrimidine inhibitors . Crystallographic evidence demonstrates that the 1,2,4-triazole replaces the amide in forming key hydrogen bonds with Lys68 and a water molecule buried in the ATP-binding pocket .

Biochemical Pathways

The compound affects the biochemical pathways related to the replication of β-coronaviruses. By inhibiting CSNK2, it disrupts the phosphorylation events that are important for viral replication .

Pharmacokinetics

The compound has been optimized for potency, solubility, and metabolic stability . Despite excellent in vitro metabolic stability, a rapid decline in plasma concentration of the compound in vivo was observed, which may be attributed to lung accumulation .

Result of Action

The compound’s action results in the inhibition of CSNK2, thereby disrupting the replication of β-coronaviruses . This leads to a reduction in the viral load and potentially helps in combating the infection.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and hence its efficacy

准备方法

Synthetic Routes and Reaction Conditions:

Route 1: Starting from 4-fluoroaniline, it can be reacted with ethyl chloroformate in the presence of a base, like triethylamine, to form the ethyl ester. The ester can be subjected to cyclization with hydrazine to form the pyrazolone ring. Further treatment with cyanogen bromide can introduce the triazin ring, and finally, acetylation can be performed using acetic anhydride to obtain the target compound.

Route 2: Another method involves direct cyclization of appropriate hydrazone intermediates with reagents such as diethyl oxalate, followed by functional group manipulations.

Industrial Production Methods:

Industrial production could leverage similar synthetic routes but scaled up and optimized for efficiency, yield, and cost. Techniques like continuous flow chemistry might be employed to enhance reaction control and scalability.

化学反应分析

Types of Reactions:

Oxidation: May involve the addition of oxygen or the removal of hydrogen, changing the oxidation state of its nitrogen or carbon atoms.

Reduction: Could involve the reduction of any oxo groups present within the structure.

Substitution: The compound could undergo various substitution reactions, given the different reactive sites (e.g., the fluorophenyl group).

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogenation with chlorine or bromine, nitration with nitric acid.

Major Products Formed:

From oxidation: Various oxides of the compound or introduction of hydroxyl groups.

From reduction: Deoxygenated derivatives or amino derivatives.

From substitution: Halogenated or nitrated products depending on the reagent used.

科学研究应用

Chemistry:

Synthesis of Advanced Materials: Its structural complexity makes it a candidate for constructing more elaborate chemical architectures.

Biology:

Enzyme Inhibition Studies: Its unique groups might allow it to interact with and inhibit specific enzymes.

Medicine:

Drug Development: Potential use as a lead compound in the development of pharmaceuticals due to its unique structural features.

Industry:

Specialty Chemicals: Can be used as an intermediate in the production of dyes, agrochemicals, or other specialty chemicals.

相似化合物的比较

Compared with other pyrazolo[1,5-d][1,2,4]triazine derivatives, "2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide" stands out due to the presence of the fluorophenyl group, which can significantly impact its electronic properties and reactivity. Similar compounds might include:

2-(8-(4-Methylphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide: with a methyl group instead of a fluorine atom.

2-(8-(4-Chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide: with a chlorine atom instead of fluorine.

Each variant would exhibit differing properties, making "this compound" unique in its own right.

属性

IUPAC Name |

2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5O2/c14-9-3-1-8(2-4-9)10-5-11-13(21)18(6-12(15)20)16-7-19(11)17-10/h1-5,7H,6H2,(H2,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIDLCBYDXZNQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

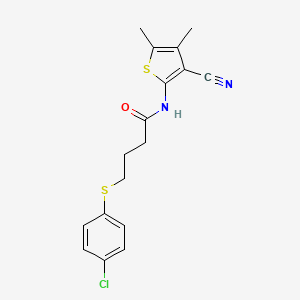

![5-methyl-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2976021.png)

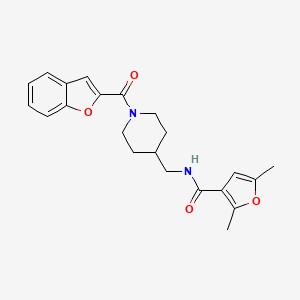

![3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2976023.png)

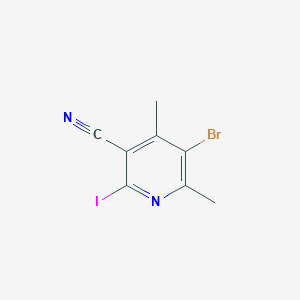

![[2-oxidanylidene-2-(3-oxidanylidene-4H-1,4-benzoxazin-6-yl)ethyl] 4-(2-cyanoethanoylamino)benzoate](/img/structure/B2976024.png)

![N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2976035.png)